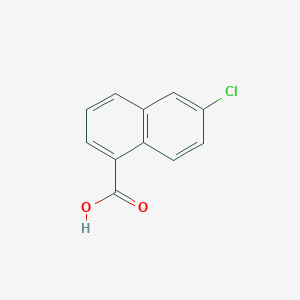

6-CHLORONAPHTHALENE-1-CARBOXYLIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQYFWFMNFKLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534892 | |

| Record name | 6-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-53-6 | |

| Record name | 6-Chloro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 6 Chloronaphthalene 1 Carboxylic Acid

Established Synthetic Pathways to Halogenated Naphthalene (B1677914) Carboxylic Acids

The preparation of halogenated naphthalene carboxylic acids builds upon fundamental reactions tailored for the naphthalene ring system. These generally involve the introduction of the halogen and carboxyl groups onto a naphthalene precursor through chlorination, carboxylation, or the transformation of other functional groups.

Direct chlorination of naphthalene is a primary method for introducing a chlorine atom to the ring system. However, this reaction typically yields a mixture of isomers, primarily 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, along with more highly substituted products like dichloro- and trichloronaphthalenes. wikipedia.org Achieving regioselectivity for the 6-position is challenging via direct chlorination of the parent naphthalene.

A more controlled approach involves the chlorination of a naphthalene derivative where an existing substituent directs the incoming chlorine atom. The directing effects of substituents on the naphthalene ring are complex, but this strategy offers a potential route to specific isomers that are not accessible through direct halogenation of naphthalene itself.

Carboxylation involves the introduction of a carboxylic acid group. A common strategy is the carbonylation of halogen-substituted naphthalenes. google.com For instance, 1-chloronaphthalene can be carbonylated to produce 1-naphthalene carboxylic acid using various transition metal catalysts. google.com This highlights a key principle: the position of the carboxyl group is determined by the starting position of the halogen.

Several catalytic systems have been developed for the carboxylation of halo-naphthalenes, as summarized in the table below.

| Substrate | Catalyst/Reagents | Conditions | Yield |

| 1-Chloronaphthalene | Co₂(CO)₈ | Various | - |

| 1-Chloronaphthalene | Nickel iodide | 180°C in water | - |

| 1-Bromonaphthalene | Palladium catalyst, Diethylzinc, CO₂ | - | 72% |

| 1-Iodonaphthalene | Nickel cyanide | 16 hours | 60% |

| 1-Iodonaphthalene | Palladium catalyst, Lithium formate | - | 82-89% |

Data compiled from a patent on naphthalenecarboxylic acid synthesis. google.com

Another approach is the direct carboxylation of naphthalene, although this often favors the 2-position. researchgate.nettum.de For example, anaerobic microbial degradation of naphthalene proceeds via carboxylation to 2-naphthoic acid. researchgate.nettum.de Electrochemical methods have also been explored for naphthalene carboxylation. acs.org

An alternative to direct chlorination and carboxylation is the transformation of other functional groups already present on the naphthalene ring. This is a powerful strategy for accessing specific isomers.

One notable example is the Sandmeyer reaction, which can convert an amino group into either a chloro or a cyano group. The cyano group can then be hydrolyzed to a carboxylic acid. For instance, a synthetic route to 6-hydroxynaphthalene-1-carboxylic acid starts with 1-aminonaphthalene-6-sulphonic acid. google.com The amino group is converted to a cyano group via diazotization and a Sandmeyer reaction, which is subsequently hydrolyzed to the carboxylic acid. google.com A similar strategy could be envisioned where an appropriately positioned amino group on a chloronaphthalene precursor is converted to a carboxylic acid, or vice-versa.

The hydrolysis of nitriles (cyano groups) to carboxylic acids is a common and reliable transformation in organic synthesis. This two-step sequence of cyanation followed by hydrolysis provides a viable pathway to the carboxyl moiety.

Regioselective Synthesis Approaches for Chloronaphthalene-1-carboxylic Acids

Achieving the specific 1,6-substitution pattern of 6-chloronaphthalene-1-carboxylic acid requires a high degree of regiocontrol. Direct functionalization of naphthalene is often unselective. wikipedia.org Therefore, regioselective syntheses typically involve a stepwise introduction of functional groups onto a pre-functionalized naphthalene core.

Starting with a 6-substituted naphthalene (e.g., 6-chloronaphthalene) and then introducing the carboxylic acid at the 1-position is a logical approach. Alternatively, one could start with a 1-substituted naphthalene and introduce the chlorine atom at the 6-position. The success of such strategies depends heavily on the directing effects of the initial substituent. Modern methods, such as directing group-assisted C-H bond functionalization, offer powerful tools for installing functional groups at specific positions on an aromatic ring, which could be applied to naphthalene systems. researchgate.net

Advanced Synthetic Methodologies and Strategic Innovations

Modern synthetic chemistry offers advanced tools that provide high selectivity and efficiency. Organometallic chemistry, in particular, provides powerful methods for forming carbon-carbon bonds, including the introduction of carboxylic acid groups.

Organometallic reagents, such as Grignard and organolithium reagents, are excellent nucleophiles and are widely used in the synthesis of carboxylic acids. libretexts.orgmasterorganicchemistry.com The general strategy involves the reaction of the organometallic reagent with carbon dioxide (CO₂), followed by an acidic workup to yield the carboxylic acid. libretexts.orgmasterorganicchemistry.com

To synthesize this compound via this route, a suitable precursor would be a 1-halo-6-chloronaphthalene, such as 1-bromo-6-chloronaphthalene (B6161375). This precursor would be reacted with magnesium metal to form the Grignard reagent, 6-chloro-1-naphthylmagnesium bromide. masterorganicchemistry.comleah4sci.com This Grignard reagent is then treated with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. orgsyn.org An acid workup protonates the resulting carboxylate salt to give the final product. orgsyn.org

A detailed procedure for the synthesis of the parent α-naphthoic acid from α-bromonaphthalene using a Grignard reagent has been well-documented and serves as a model for this approach. orgsyn.org

Key Steps in Grignard-based Carboxylation:

Formation of Grignard Reagent: Reaction of an aryl halide (e.g., 1-bromo-6-chloronaphthalene) with magnesium turnings in an ether solvent. orgsyn.org

Carboxylation: Addition of the Grignard reagent to carbon dioxide. libretexts.org

Acidification: Treatment with a strong acid (e.g., H₂SO₄ or HCl) to produce the carboxylic acid. libretexts.orgorgsyn.org

Organolithium reagents can be used in a similar fashion. wikipedia.org They are typically formed by reacting an organic halide with an alkyllithium reagent (e.g., n-butyllithium) or by direct reaction with lithium metal. wikipedia.org The resulting organolithium species is then carboxylated with CO₂. Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.orgorganicchemistrytutor.com While Grignard reagents will only deprotonate a carboxylic acid, organolithium reagents are nucleophilic enough to add to the carboxylate salt, which after workup can lead to ketones. organicchemistrytutor.commasterorganicchemistry.com This difference in reactivity underscores the importance of choosing the correct reagent for the desired transformation.

Electrocatalytic Approaches for Carboxylation

Electrochemical carboxylation represents a promising and sustainable method for the synthesis of carboxylic acids by utilizing carbon dioxide (CO2) as a C1 synthon. researchgate.net This technique involves the electrochemical reduction of an organic substrate, in this case, a derivative of 6-chloronaphthalene, to generate a reactive intermediate that subsequently reacts with CO2 to form the corresponding carboxylate. The process offers an alternative to traditional carboxylation methods that often require harsh reaction conditions and stoichiometric organometallic reagents.

Recent research has demonstrated the potential of electrocatalytic systems, often employing transition metal catalysts like nickel, to facilitate the carboxylation of aryl chlorides. researchgate.net These systems can operate under mild conditions and utilize electrons as a clean reductant, avoiding the use of sacrificial metal anodes. researchgate.net While direct electrocatalytic carboxylation of 6-chloronaphthalene to this compound is not extensively detailed in the provided results, the principles of electrocarboxylation of related naphthalene compounds provide a strong foundation for its feasibility. For instance, the electrochemical carboxylation of other naphthalene derivatives has been shown to proceed via the formation of a benzylic carbanion intermediate which then attacks CO2. researchgate.net

| Parameter | Description | Significance |

| Catalyst | Typically a transition metal complex (e.g., Nickel-based) | Facilitates the electron transfer and activation of the aryl chloride. |

| Reductant | Electron | A clean and sustainable reducing agent. |

| Carbon Source | Carbon Dioxide (CO2) | A readily available and inexpensive C1 building block. |

| Reaction Conditions | Mild temperature and pressure | Offers a more environmentally friendly and safer synthetic route. |

Asymmetric Synthetic Routes for Chiral Carboxylic Acid Derivatives (e.g., Hydrocarboxylation of Allenes)

While this compound itself is not chiral, the principles of asymmetric synthesis are crucial for preparing chiral derivatives of carboxylic acids, which are significant in medicinal chemistry and materials science. rsc.org Asymmetric hydrocarboxylation of allenes is one such advanced strategy to introduce chirality and a carboxyl group simultaneously. This method, however, is not directly applicable to the synthesis of the achiral target compound.

The broader field of asymmetric synthesis of α-stereogenic carboxylic acids has seen significant advancements through both organocatalysis and transition metal catalysis. rsc.org These methods are vital for creating enantiomerically pure compounds where a stereocenter is located at the carbon atom adjacent to the carboxylic acid group. rsc.org

Large-Scale Preparative Methodologies

The industrial-scale synthesis of naphthalene carboxylic acids often relies on robust and economically viable processes. While specific large-scale methods for this compound are not explicitly detailed, general strategies for analogous compounds can be inferred. For instance, the carbonylation of chloronaphthalene derivatives using transition metal catalysts is a known method for producing naphthalene carboxylic acids. google.com One patent describes the synthesis of 1-naphthalene carboxylic acid by the carbonylation of 1-chloronaphthalene using a Co2(CO)8 catalyst. google.com

Another approach that has been developed for large-scale production of related compounds, such as 6-hydroxynaphthalene-1-carboxylic acid, involves a multi-step synthesis starting from readily available materials like naphthalene-2-sulphonic acid. google.com This highlights the importance of cost-effective starting materials and efficient, scalable reaction steps in industrial applications. google.com The oxidation of aldehydes to carboxylic acids using green oxidants like hydrogen peroxide has also been shown to be effective at the gram scale, suggesting a potential avenue for the large-scale synthesis of carboxylic acids in general. nih.gov

| Methodology | Starting Material | Key Reagents/Catalysts | Advantages |

| Carbonylation | 1-Chloronaphthalene | Co2(CO)8, Nickel iodide | Direct introduction of the carboxylic acid group. google.com |

| Multi-step synthesis from sulphonic acids | Naphthalene-2-sulphonic acid | Various, involving amido-methylation, hydrolysis, oxidation, and alkali fusion | Utilizes inexpensive and abundant starting materials. google.com |

| Oxidation of Aldehydes | Corresponding aldehyde | Hydrogen peroxide, solid acid catalyst | Green and efficient for large-scale production. nih.gov |

Retrosynthetic Analysis for Naphthalene Carboxylic Acid Frameworks

Retrosynthetic analysis is a powerful problem-solving technique used to devise synthetic routes for complex molecules by breaking them down into simpler, commercially available starting materials. ias.ac.inicj-e.org When applied to this compound, the primary disconnection would logically occur at the bond between the naphthalene ring and the carboxylic acid group.

This disconnection suggests two primary synthons: a 6-chloronaphthyl anion and a carboxyl cation equivalent.

Disconnection: C(naphthalene)-COOH

Synthons: 6-chloro-1-naphthyl anion and a COOH+ equivalent.

Synthetic Equivalents: The 6-chloro-1-naphthyl anion can be generated from 1-bromo-6-chloronaphthalene via a Grignard reagent or an organolithium species. The COOH+ equivalent is typically carbon dioxide (CO2).

The forward synthesis would therefore involve the reaction of a 6-chloro-1-naphthyl organometallic reagent with carbon dioxide, followed by acidic workup to yield the target carboxylic acid. This is a common and reliable method for the preparation of aromatic carboxylic acids.

Another retrosynthetic approach could involve a functional group interconversion (FGI). For example, if a precursor with a different functional group at the 1-position is more accessible, it could be converted to the carboxylic acid. An example from a related synthesis is the oxidation of an aminomethyl group to a carboxyl group. google.com

| Disconnection Strategy | Precursor Molecule | Key Transformation |

| C-C bond formation | 1-Bromo-6-chloronaphthalene | Grignard reaction/Carboxylation |

| Functional Group Interconversion | 1-Aminomethyl-6-chloronaphthalene | Oxidation |

Chemical Reactivity and Mechanistic Investigations of 6 Chloronaphthalene 1 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on 6-chloronaphthalene-1-carboxylic acid is governed by the interplay of the electronic effects of both the chloro and the carboxylic acid substituents on the naphthalene ring system. Naphthalene itself is more reactive towards electrophiles than benzene, and substitution typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. scribd.comlibretexts.org However, the presence of substituents significantly alters this reactivity and directs the incoming electrophile to specific positions.

The carboxylic acid group (-COOH) at the 1-position is a deactivating group and a meta-director due to its electron-withdrawing nature. unizin.orglibretexts.org This deactivation occurs through both inductive and resonance effects, making the ring to which it is attached less susceptible to electrophilic attack. Conversely, the chlorine atom at the 6-position is also deactivating due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because of the ability of its lone pairs to donate electron density through resonance. unizin.orglibretexts.org

In the case of this compound, the ring containing the carboxylic acid (the C1-C4 and C9-C10 containing ring) is significantly deactivated. Therefore, electrophilic attack is more likely to occur on the second ring (the C5-C8 and C9-C10 containing ring), which is activated by the chloro substituent at the 6-position. The chlorine atom directs incoming electrophiles to the positions ortho (C5 and C7) and para (C8 is para to the C9-C10 fusion, not the chloro group) to itself. Considering the combined effects, electrophilic substitution is predicted to occur predominantly at the 5- and 7-positions of the naphthalene ring. A theoretical approach to predicting regioselectivity involves calculating the proton affinities of the aromatic C-H carbons, with the lowest free energies indicating the most nucleophilic centers. rsc.orgnih.gov

| Position | Influence of -COOH at C1 | Influence of -Cl at C6 | Predicted Outcome |

|---|---|---|---|

| Ring 1 (C2, C3, C4) | Strongly Deactivated | - | Unlikely |

| C5 | - | Activated (ortho) | Favored |

| C7 | - | Activated (ortho) | Favored |

| C8 | - | Slightly Activated | Possible |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic aromatic substitution (NAS) reactions on aryl halides are generally less facile than on alkyl halides due to the increased strength of the carbon-halogen bond. libretexts.org However, the presence of strong electron-withdrawing groups on the aromatic ring can significantly enhance the rate of NAS. masterorganicchemistry.comlibretexts.org In this compound, the carboxylic acid group at the 1-position acts as such an electron-withdrawing group, making the naphthalene ring electron-deficient and more susceptible to nucleophilic attack.

The reaction proceeds through an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing carboxylic acid group. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of this reaction is dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the negative charge of the Meisenheimer complex. The presence of the carboxylic acid group is crucial for activating the C6-Cl bond towards nucleophilic attack.

Carboxylic Acid Functional Group Transformations

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl (-OH) group with another nucleophile. youtube.comyoutube.com However, the hydroxyl group is a poor leaving group, so direct substitution is generally not feasible. Therefore, the carboxylic acid must first be activated to convert the -OH into a better leaving group. This is typically achieved by protonating the carbonyl oxygen under acidic conditions or by converting the carboxylic acid into a more reactive derivative, such as an acyl halide or an acid anhydride (B1165640). youtube.comlibretexts.org

Once activated, the carbonyl carbon becomes highly electrophilic and is readily attacked by a wide range of nucleophiles. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group and form the final product. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters > amides. libretexts.org

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The decarboxylation of aromatic carboxylic acids, such as this compound, typically requires harsh conditions, such as high temperatures or the presence of a catalyst, as the carboxyl group is directly attached to a stable aromatic ring. doe.govlibretexts.org

Several pathways for decarboxylation can be envisioned. Under acidic conditions, the reaction may proceed through the protonation of the carboxyl group, followed by the loss of water to form an acylium ion, which then loses carbon monoxide. More commonly, decarboxylation of aromatic acids is facilitated by catalysts, such as copper salts, which can mediate the process under milder conditions. The mechanism often involves the formation of a metal carboxylate, which then undergoes decarboxylation. doe.gov The stability of the resulting aryl anion or aryl radical intermediate plays a significant role in the reaction pathway. wikipedia.orgyoutube.comyoutube.com

Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acyl Halides, Anhydrides)

Esters: this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Amides: The direct reaction of this compound with an amine is generally inefficient as the basic amine will deprotonate the acidic carboxylic acid to form a stable carboxylate salt. Therefore, the carboxylic acid must first be activated. Common methods include conversion to the acyl chloride followed by reaction with an amine, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Acyl Halides: Acyl chlorides are highly reactive carboxylic acid derivatives and are useful synthetic intermediates. 6-Chloronaphthalene-1-carbonyl chloride can be prepared by reacting this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com These reagents convert the hydroxyl group into a much better leaving group.

Anhydrides: Acid anhydrides can be formed from this compound by reacting the corresponding acyl chloride with a carboxylate salt. Alternatively, two molecules of the carboxylic acid can be dehydrated at high temperatures, though this method is less common for complex carboxylic acids.

| Derivative | Reagents | General Reaction Type |

|---|---|---|

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine, Coupling Agent (e.g., DCC) or via Acyl Chloride | Amidation |

| Acyl Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Halogenation |

| Anhydride | Acyl Chloride + Carboxylate Salt | Acylation |

Mechanistic Studies of Specific Reactions (e.g., Schmidt, Curtius Rearrangements)

Schmidt Rearrangement: The Schmidt reaction provides a method for the conversion of carboxylic acids to amines with the loss of one carbon atom. wikipedia.orgbyjus.com When this compound is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (e.g., sulfuric acid), it undergoes the Schmidt rearrangement. organic-chemistry.org

The mechanism begins with the protonation of the carboxylic acid, followed by the loss of water to form an acylium ion. wikipedia.orgbyjus.com The acylium ion is then attacked by hydrazoic acid to form a protonated acyl azide (B81097). This intermediate undergoes a rearrangement where the naphthyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of nitrogen gas (N₂). numberanalytics.comlibretexts.org The resulting protonated isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and readily decarboxylates to yield 6-chloro-1-naphthylamine.

Curtius Rearrangement: The Curtius rearrangement is another method for converting a carboxylic acid to a primary amine, and it proceeds through an isocyanate intermediate. wikipedia.orgnih.govrsc.org This reaction is often considered milder than the Schmidt reaction. The first step involves the conversion of this compound into its corresponding acyl azide. scispace.comillinoisstate.edu This can be achieved by first converting the carboxylic acid to its acyl chloride and then reacting it with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA). scispace.comillinoisstate.edu

Upon heating, the acyl azide undergoes a concerted rearrangement where the naphthyl group migrates to the adjacent nitrogen atom with the loss of nitrogen gas, forming 6-chloro-1-naphthyl isocyanate. wikipedia.orgnih.gov The isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to the formation of the corresponding carbamic acid, which, as in the Schmidt reaction, decarboxylates to give 6-chloro-1-naphthylamine. Reaction with an alcohol yields a carbamate, and reaction with an amine gives a urea (B33335) derivative. wikipedia.org A key feature of the Curtius rearrangement is that the migration of the R-group occurs with full retention of its configuration. wikipedia.org

Radical Reaction Pathways and Their Characterization of this compound

A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the radical reaction pathways of this compound. While extensive research exists on the radical chemistry of aromatic carboxylic acids in general and naphthalene derivatives, direct experimental investigation and characterization of radical intermediates originating from this compound are not documented in available research.

General principles of radical chemistry allow for the postulation of plausible reaction pathways for this compound, primarily through two main mechanisms:

Acyl Radical Formation: Through processes like visible-light photoredox catalysis, it is conceivable that this compound could be converted into a corresponding acyl radical. This pathway typically involves the formation of a reactive intermediate, such as a redox-active ester, which can then undergo a single-electron transfer (SET) to generate the acyl radical.

Decarboxylative Radical Formation: Another potential pathway is the radical decarboxylation of the carboxylic acid. This would lead to the formation of a 6-chloro-1-naphthyl radical after the loss of carbon dioxide (CO₂). This type of reaction is often facilitated by photocatalysis or by metal catalysts, such as silver, in reactions analogous to the Minisci reaction.

Following their formation, these radical species would be expected to participate in a variety of subsequent reactions, including:

Hydrogen atom transfer (HAT)

Addition to unsaturated bonds

Cross-coupling reactions

However, without specific experimental data, any discussion of reaction kinetics, product distributions, or the spectroscopic characterization of transient radical intermediates for this compound would be purely speculative. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy or transient absorption spectroscopy, which are essential for the characterization of radical species, have not been applied to this specific compound according to the available literature.

Consequently, no detailed research findings or data tables concerning the radical reaction pathways and their characterization for this compound can be presented. Further experimental research is required to elucidate the specific behavior of this compound under radical-forming conditions.

Advanced Spectroscopic Characterization Methodologies for 6 Chloronaphthalene 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds like 6-Chloronaphthalene-1-carboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular skeleton.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the carboxylic acid proton. The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet in the downfield region of 10-13 ppm. princeton.edulibretexts.orgoregonstate.edu The protons on the naphthalene (B1677914) ring will appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the positions of the chloro and carboxylic acid substituents. Protons adjacent to the electron-withdrawing carboxylic acid group will be shifted further downfield.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 165-185 ppm. oregonstate.edulibretexts.org The ten carbons of the naphthalene ring will produce a series of signals in the aromatic region (around 120-140 ppm). The chemical shifts are influenced by the attached substituents; the carbon atom bonded to the chlorine atom (C-6) and the carbon atom bonded to the carboxylic acid group (C-1) will have distinct chemical shifts compared to the other carbons in the ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Naphthalene Ring Protons | 7.0 - 8.5 (multiplets) | - |

| Naphthalene Ring Carbons | - | 120 - 140 |

Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for studying through-bond and through-space interactions.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring, aiding in the assignment of specific aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the naphthalene ring. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (2-3 bonds) between protons and carbons. princeton.edu This would allow for the confirmation of the substitution pattern by showing correlations between the naphthalene protons and the carbonyl carbon, as well as with the carbons bonded to the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can be used to study intermolecular interactions. For this compound, NOESY could provide evidence for the formation of hydrogen-bonded dimers in solution, a common characteristic of carboxylic acids. princeton.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

The most prominent feature is a very broad O–H stretching band that extends from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org This significant broadening is a direct result of strong intermolecular hydrogen bonding, which causes the carboxylic acid to exist predominantly as a dimer in the condensed phase. spectroscopyonline.comechemi.com

The carbonyl (C=O) stretching vibration appears as a strong, sharp peak. libretexts.org For a hydrogen-bonded dimer, this peak is typically observed around 1710 cm⁻¹. libretexts.orguobabylon.edu.iq If the molecule were a monomer (e.g., in a very dilute solution in a nonpolar solvent), this absorption would shift to a higher frequency, near 1760 cm⁻¹. libretexts.org Conjugation of the carbonyl group with the naphthalene ring system can lower the frequency of this stretch. libretexts.orgechemi.com

Other key absorptions include the C–O stretch, typically found in the 1210-1320 cm⁻¹ region, and out-of-plane O–H bending, which gives a broad peak around 900-960 cm⁻¹. orgchemboulder.comspectroscopyonline.com Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, and the C-Cl stretch will be observed in the fingerprint region, typically below 800 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| O–H Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.orgpressbooks.pub |

| C=O Stretch | 1710 - 1760 | Strong | Position depends on hydrogen bonding (dimer vs. monomer). libretexts.orglibretexts.org |

| C–O Stretch | 1210 - 1320 | Medium | Coupled with O-H in-plane bending. orgchemboulder.comspectroscopyonline.com |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak | Multiple bands expected for the naphthalene ring. libretexts.org |

| O–H Bend (out-of-plane) | 900 - 960 | Medium, Broad | Also characteristic of the carboxylic acid dimer. spectroscopyonline.com |

| C–Cl Stretch | < 800 | Medium to Strong | Located in the fingerprint region. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A crucial feature would be the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of carboxylic acid derivatives is often characterized by the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways for this compound would include:

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak.

Loss of the entire carboxyl group (•COOH): Resulting in an [M-45]⁺ peak, leading to the formation of a chloronaphthyl cation.

Formation of an acylium ion: Cleavage of the C-Cl bond is less common initially but can occur in subsequent fragmentation steps.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Key Feature |

| M⁺ and M+2⁺ | Molecular Ion | Isotopic pattern confirms the presence of one chlorine atom. |

| [M-17]⁺ | Loss of •OH | Common fragmentation for carboxylic acids. |

| [M-45]⁺ | Loss of •COOH | Represents the loss of the entire carboxylic acid group. libretexts.org |

| Acylium Ion (R-CO⁺) | Naphthoyl cation structure | Often a prominent peak in the spectrum of aromatic acids. libretexts.org |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties and Aggregation Behavior

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions within the molecule and can be used to study its optical properties and aggregation tendencies.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is dictated by the naphthalene chromophore. Naphthalene itself has strong π → π* transitions. The presence of the chlorine atom and the carboxylic acid group as substituents will modify the absorption spectrum, potentially causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and a change in the molar absorptivity. uobabylon.edu.iqscholarsresearchlibrary.com Carbonyl groups themselves can have weak n → π* transitions, which may be observed as a shoulder on the more intense π → π* bands. masterorganicchemistry.com

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. The emission properties are sensitive to the molecular environment and the nature of the substituents. Electron-withdrawing groups like carboxylic acids can sometimes quench fluorescence, while halogens can have varied effects. nih.govcopernicus.org The fluorescence spectrum would provide information on the energy of the excited state.

Aggregation Behavior: Aromatic carboxylic acids can form aggregates or stacks in solution, particularly at higher concentrations. This aggregation can be monitored using UV-Vis spectroscopy. acs.orgnih.gov The formation of aggregates often leads to changes in the absorption spectrum, such as a decrease in molar absorptivity (hypochromism) or a shift in the λ_max, which can be explained by excitonic coupling between the molecules within the aggregate. acs.org By analyzing the absorption spectra at different concentrations, it is possible to study the thermodynamics and structure of the aggregation process. nih.gov

Computational Chemistry and Theoretical Studies on 6 Chloronaphthalene 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org For 6-Chloronaphthalene-1-carboxylic acid, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.

The geometry-optimized structure reveals the planarity of the naphthalene (B1677914) core and the orientation of the carboxylic acid and chlorine substituents. This optimized geometry is crucial as it represents the molecule at its lowest energy state and serves as the foundation for further computational analyses. nih.gov DFT also provides a detailed picture of the electronic distribution within the molecule, highlighting regions of high and low electron density, which are fundamental to understanding its chemical reactivity.

| Parameter | Value |

| Methodology | Density Functional Theory (DFT) |

| Typical Functional | B3LYP |

| Basis Set | 6-311G(d,p) or similar |

| Key Outputs | Optimized Molecular Geometry (Bond Lengths, Angles) |

| Electronic Structure (Electron Density Distribution) | |

| Application | Foundation for further computational studies |

Natural Bond Orbital (NBO) Analysis of Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. elixirpublishers.com For this compound, NBO analysis provides quantitative insights into electron delocalization and hyperconjugative interactions. researchgate.net

This analysis can reveal the extent of π-conjugation within the naphthalene ring system and how it is influenced by the electron-withdrawing chlorine and carboxylic acid groups. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculates the stabilization energy (E(2)), which quantifies the strength of these interactions. orientjchem.org This is particularly useful for understanding intramolecular charge transfer and the stability of the molecule. researchgate.net Furthermore, NBO analysis helps in characterizing intermolecular interactions, such as hydrogen bonding, by detailing the donor-acceptor dynamics. orientjchem.org

| Parameter | Description | Significance for this compound |

| Donor-Acceptor Interactions | Transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. | Quantifies π-conjugation in the naphthalene ring and the electronic influence of substituents. |

| Stabilization Energy (E(2)) | Second-order perturbation energy that measures the strength of donor-acceptor interactions. orientjchem.org | Higher E(2) values indicate stronger hyperconjugative interactions and greater molecular stability. researchgate.net |

| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding. | Determines the geometry and bonding characteristics of the atoms in the molecule. |

| Natural Atomic Charges | Provides a measure of the electron distribution among the atoms. | Helps to identify electrophilic and nucleophilic sites within the molecule. |

Atoms in Molecule (AIM) Theory for Characterizing Hydrogen Bonding and Electron Density Topography

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). wikipedia.orgnumberanalytics.com This approach allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds and other interactions based on the properties of the electron density at specific points called critical points. uni-rostock.de

For this compound, AIM analysis is particularly valuable for characterizing both intramolecular and intermolecular hydrogen bonds. nih.gov The presence of a bond path and a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. wiley-vch.de The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative information about the strength and nature of the bond. A higher ρ(r) and a positive ∇²ρ(r) are characteristic of closed-shell interactions like hydrogen bonds. nih.gov

| AIM Parameter | Description | Interpretation for Hydrogen Bonding |

| Bond Critical Point (BCP) | A point of minimum electron density along the bond path between two atoms. wiley-vch.de | Its presence between a hydrogen and an acceptor atom signifies a hydrogen bond. |

| Electron Density (ρ(r)) at BCP | The magnitude of the electron density at the bond critical point. | Higher values generally indicate a stronger interaction. |

| Laplacian of Electron Density (∇²ρ(r)) at BCP | Measures the local concentration or depletion of electron density. wiley-vch.de | Positive values are typical for closed-shell interactions, including hydrogen bonds. |

| Bond Path | A line of maximum electron density linking two nuclei. uni-rostock.de | A visual representation of the chemical bond or interaction. |

Quantitative Structure-Reactivity Relationships (QSAR) and Analysis of Substituent Electronic Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. silae.it These models are built upon molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

For a series of substituted naphthalene carboxylic acids, including this compound, QSAR can be used to understand how substituents affect a particular property, such as toxicity or reaction rate. researchgate.net The electronic effects of the chlorine atom and the carboxylic acid group are critical descriptors in such models. The Hammett equation, a foundational concept in QSAR, uses substituent constants (σ) to quantify the electron-donating or electron-withdrawing nature of a substituent. researchgate.net These electronic parameters, along with others like lipophilicity (logP) and steric parameters, are used to build predictive QSAR models. silae.it

Molecular Orbital (MO) Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. wpmucdn.com A key concept within MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and spatial distributions of these frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com

For this compound, the HOMO is associated with its ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. rsc.org Analysis of the distribution of the HOMO and LUMO across the molecule can predict the most likely sites for nucleophilic and electrophilic attack.

| Orbital | Description | Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons; associated with nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Represents the ability to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap often implies higher reactivity. |

Simulation of Spectroscopic Parameters (e.g., GIAO-NMR, TD-DFT for UV-Vis/Fluorescence)

Computational methods can accurately predict various spectroscopic properties of molecules. For this compound, these simulations provide valuable data that can be compared with experimental spectra for structure verification and interpretation.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic excitations, TD-DFT can predict the absorption maxima (λmax) corresponding to transitions between molecular orbitals. mdpi.com This is particularly useful for understanding the electronic transitions within the conjugated π-system of the naphthalene core.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, GIAO-NMR simulations can predict the ¹H and ¹³C NMR spectra of the molecule. These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure.

| Spectroscopic Technique | Computational Method | Information Obtained |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies, absorption maxima (λmax), oscillator strengths. mdpi.commdpi.com |

| NMR Spectroscopy | Gauge-Including Atomic Orbital (GIAO) | ¹H and ¹³C chemical shifts, aiding in spectral assignment. |

| Infrared (IR) Spectroscopy | DFT (Frequency Calculations) | Vibrational frequencies and intensities, corresponding to molecular vibrations. chemrxiv.org |

Analysis of Aromaticity and Naphthalene π-System Characteristics

The aromaticity of the naphthalene ring system in this compound is a key determinant of its stability and reactivity. While Hückel's rule applies to monocyclic systems, the concept of aromaticity is extended to polycyclic aromatic hydrocarbons like naphthalene. pressbooks.pub Naphthalene exhibits significant aromatic stabilization energy, which is reflected in its tendency to undergo substitution rather than addition reactions. libretexts.org

Computational methods provide quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character. nih.gov Analysis of bond lengths can also provide insight; in an aromatic system, the bond lengths are typically intermediate between those of single and double bonds. The π-electron system of naphthalene involves ten electrons delocalized over the two fused rings, which can be visualized through molecular orbital plots. pressbooks.publibretexts.org

Derivatization and Functionalization of 6 Chloronaphthalene 1 Carboxylic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 6-Chloronaphthalene-1-carboxylic acid is readily converted into ester and amide derivatives, which are fundamental transformations in organic synthesis.

Esters are commonly synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can shift the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com Another method involves the alkylation of the carboxylate salt, formed by treating the carboxylic acid with a base, using an alkyl halide. libretexts.org

Amide synthesis can be achieved by the direct reaction of this compound with an amine at high temperatures; however, this method is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org A more common and milder approach is to use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and the amine. libretexts.org Alternatively, the carboxylic acid can be first converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. libretexts.org

Table 1: Synthesis of Ester and Amide Derivatives of this compound

| Derivative | Reagents and Conditions | Reaction Type |

|---|---|---|

| Methyl 6-chloronaphthalene-1-carboxylate | Methanol, H₂SO₄ (catalyst), heat | Fischer Esterification |

| Ethyl 6-chloronaphthalene-1-carboxylate | Ethanol, TsOH (catalyst), Dean-Stark trap | Fischer Esterification |

| 6-Chloro-N-phenylnaphthalene-1-carboxamide | Aniline, DCC, CH₂Cl₂ | DCC Coupling |

| N-Benzyl-6-chloronaphthalene-1-carboxamide | Benzylamine, heat | Direct Amidation |

Conversion to Acyl Halides and Anhydrides

To enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive acyl halides and anhydrides. msu.edu

Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). chemguide.co.ukorgoreview.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed from the reaction mixture. chemguide.co.uklibretexts.org

Acid anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid upon heating. openstax.org However, this method is generally only practical for the preparation of simple anhydrides like acetic anhydride (B1165640). openstax.org A more versatile method for preparing mixed or symmetrical anhydrides involves the reaction of an acyl chloride with a carboxylate salt.

Table 2: Reagents for the Conversion of this compound to Acyl Derivatives

| Target Derivative | Reagent | Byproducts |

|---|---|---|

| 6-Chloronaphthalene-1-carbonyl chloride | Thionyl chloride (SOCl₂) | SO₂, HCl |

| 6-Chloronaphthalene-1-carbonyl chloride | Phosphorus(V) chloride (PCl₅) | POCl₃, HCl |

| 6-Chloronaphthalene-1-carbonyl chloride | Phosphorus(III) chloride (PCl₃) | H₃PO₃ |

| 6-Chloronaphthalene-1-carboxylic anhydride | Heat (dehydration of two acid molecules) | H₂O |

Introduction of Diverse Functional Groups via Directed Substitution Reactions

The existing substituents on the naphthalene (B1677914) ring of this compound can direct the regioselective introduction of new functional groups. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, governs the position of substitution.

For instance, nitration or halogenation would be expected to occur at positions C5 and C7, which are meta to the carboxylic acid and ortho/para to the chlorine atom, although the deactivating nature of both groups makes such reactions challenging. More advanced C-H activation and functionalization strategies often employ directing groups to achieve high regioselectivity that may not be possible through classical electrophilic substitution. researchgate.netnih.gov These methods can enable the introduction of a wide array of functional groups at specific positions on the naphthalene core.

Synthesis of Naphthalene-Fused Heterocycles and Complex Architectures

This compound and its derivatives serve as valuable precursors for the synthesis of more complex molecular architectures, including naphthalene-fused heterocycles. rsc.org These structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. ekb.eg

The synthesis of such systems often involves intramolecular cyclization reactions. For example, the carboxylic acid can be converted to an amide, which can then undergo a variety of cyclization reactions to form nitrogen-containing heterocycles. Similarly, ester derivatives can be used in condensation reactions to build new rings onto the naphthalene framework. The chlorine atom can also participate in these transformations, for example, through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, to facilitate ring closure.

Regioselective Functionalization Strategies for Naphthalene Carboxylic Acids

Achieving regiocontrol in the functionalization of substituted naphthalenes is a key challenge in organic synthesis. researchgate.netnih.gov For naphthalene carboxylic acids, the carboxylic acid group itself can be utilized as a directing group in certain transition-metal-catalyzed C-H activation reactions. This allows for the selective introduction of substituents at positions ortho to the carboxylic acid group.

Furthermore, the inherent reactivity patterns of the naphthalene ring system can be exploited. The C8 position (peri to the C1 carboxylic acid) is often sterically hindered but can be functionalized under specific conditions. The development of new catalytic systems and a deeper understanding of the electronic and steric effects of the substituents are crucial for designing effective regioselective functionalization strategies for complex naphthalene derivatives like this compound.

Advanced Applications of 6 Chloronaphthalene 1 Carboxylic Acid in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The molecular architecture of 6-chloronaphthalene-1-carboxylic acid makes it a valuable building block in the synthesis of more complex and functionally rich organic compounds. The naphthalene (B1677914) scaffold is a common motif in many bioactive molecules and functional materials. lifechemicals.comnih.gov The presence of the carboxylic acid and chloro groups provides reactive handles for a variety of chemical transformations, allowing for its incorporation into larger, more elaborate structures.

Derivatives of naphthalenecarboxylic acid are utilized as intermediates in the synthesis of pharmaceuticals and dyes. smolecule.com The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, or acyl halides, which can then participate in coupling reactions to build molecular complexity. The chlorine atom, while relatively stable, can undergo nucleophilic substitution under specific conditions or influence the regioselectivity of further electrophilic aromatic substitution reactions on the naphthalene ring. smolecule.com This dual functionality allows synthetic chemists to strategically elaborate the molecule in multiple directions.

In medicinal chemistry, naphthalene-based structures are explored for a variety of potential therapeutic applications. lifechemicals.com While specific examples detailing the use of this compound in the total synthesis of a particular complex natural product are not prevalent in the literature, its potential is evident from the broad utility of functionalized naphthalenes. It can serve as a key fragment for constructing compounds designed to interact with biological targets where the rigid, planar naphthalene core can effectively occupy binding pockets, for instance, in enzyme inhibitors or receptor antagonists.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Bioactive Amides, Polymers |

| Carboxylic Acid | Esterification | Functional Esters, Prodrugs |

| Carboxylic Acid | Reduction | Naphthylmethanols |

| Chlorine Atom | Nucleophilic Substitution | Amines, Ethers, Thioethers |

| Naphthalene Ring | Electrophilic Substitution | Further Functionalized Naphthalenes |

This table illustrates the synthetic versatility of the compound as a starting material for more complex molecules.

Supramolecular Chemistry and Crystal Engineering Applications

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, involves the rational design of crystalline solids with desired physical and chemical properties. researchgate.net this compound possesses all the necessary features to be a powerful tool in this field: a hydrogen-bond donor/acceptor group (carboxylic acid), a large π-system (naphthalene ring), and a halogen atom capable of participating in specific interactions.

The carboxylic acid moiety is a primary driver for forming predictable and robust hydrogen-bonded assemblies. Carboxylic acids typically form strong, directional hydrogen bonds, most commonly leading to the formation of a cyclic dimer motif known as the R²₂(8) synthon. mdpi.comijacskros.com In the solid state, this compound molecules are expected to self-assemble via O-H···O hydrogen bonds between their carboxylic acid groups, creating these dimeric pairs. These dimers can then act as supermolecules, arranging themselves into higher-order structures within the crystal lattice. The specific arrangement and packing of these dimers are then influenced by weaker interactions, including those involving the naphthalene ring and the chlorine atom.

A key strategy in crystal engineering is the formation of multi-component crystals, such as co-crystals and salts, to modify the physicochemical properties of a substance without altering its covalent structure. crystalpharmatech.comijper.org this compound is an excellent candidate for forming co-crystals with other molecules that possess complementary hydrogen-bonding functionalities, known as co-formers. google.comgoogle.com

For example, when combined with co-formers containing basic nitrogen atoms, such as pyridines or imidazoles, a robust O-H···N hydrogen bond can form. rsc.orgscispace.com This interaction is a highly reliable and directional "supramolecular synthon" used to assemble new crystalline structures. By carefully selecting the co-former, it is possible to tune properties such as solubility, melting point, and stability. internationalscholarsjournals.com If the co-former is a sufficiently strong base, proton transfer can occur from the carboxylic acid to the base, resulting in the formation of a salt, which introduces strong ionic interactions into the crystal lattice.

The large, electron-rich surface of the naphthalene ring system is prone to engaging in π-stacking interactions. nih.gov These non-covalent interactions, arising from a combination of electrostatic and dispersion forces, are crucial in directing the three-dimensional arrangement of molecules in the solid state. mdpi.comrsc.org In the crystal structure of assemblies containing this compound, the naphthalene rings are expected to stack in a parallel-displaced or T-shaped arrangement to maximize attractive forces and minimize repulsion. nih.gov

The presence of the chlorine atom can further modulate these π-interactions. Halogen atoms can influence the electrostatic potential of the aromatic ring, potentially leading to more specific halogen-π or π-π interactions that guide the self-assembly process. researchgate.net The interplay between the strong hydrogen bonds from the carboxylic acid groups and the weaker but significant π-stacking and halogen-related interactions dictates the final supramolecular architecture. rsc.orgrsc.org

The formation of a crystal from molecules of this compound is a classic example of molecular self-assembly. Primary recognition events, dominated by the strong O-H···O hydrogen bonds, lead to the formation of discrete dimeric units. These units then organize into more complex, hierarchical structures, such as chains, sheets, or three-dimensional networks, guided by the weaker π-stacking and other van der Waals forces. ijper.org Understanding how these different interactions work in concert allows chemists to predict and control the resulting crystal structure and its associated properties, which is the core principle of crystal engineering. researchgate.net

Catalysis and Ligand Design in Synthetic Chemistry

The structural features of this compound also lend themselves to applications in catalysis and ligand design. The carboxylate group, formed by deprotonation, is an excellent coordinating group for a wide variety of metal ions. researchgate.netmdpi.com By attaching this naphthalenecarboxylic acid unit to other chelating groups, it is possible to design sophisticated ligands for transition metal catalysts.

Naphthalene-based ligands have been used to create metal complexes for various catalytic applications. The rigid naphthalene backbone can provide a well-defined steric environment around the metal center, which can be used to control the selectivity of catalytic reactions. The electronic properties of the ligand, and thus the reactivity of the metal catalyst, can be fine-tuned by the substituents on the naphthalene ring. The chloro group at the 6-position acts as an electron-withdrawing group, which can influence the electron density at the metal center.

Furthermore, carboxylic acids themselves are finding increasing use in metallaphotoredox catalysis, where they can act as adaptive functional groups that ligate to a metal catalyst before undergoing a redox-mediated transformation. princeton.edu While direct catalytic reduction of carboxylic acids is challenging, their derivatives can be more reactive. libretexts.org The naphthalenecarboxylic acid scaffold could be incorporated into ligands for catalysts used in a range of organic transformations, from cross-coupling reactions to asymmetric synthesis, where the ligand's structure is critical for achieving high efficiency and selectivity.

Table 2: Potential Roles in Catalysis and Ligand Design

| Application Area | Role of this compound | Potential Metal Partners |

|---|---|---|

| Ligand Synthesis | As a precursor to form multidentate ligands | Transition metals (e.g., Pd, Ru, Cu, Rh) |

| Metal-Organic Frameworks (MOFs) | As an organic linker (strut) | Lanthanides, Transition metals |

| Homogeneous Catalysis | Part of a ligand to control catalyst selectivity | Various transition metals |

This table summarizes the potential applications of the compound as a fundamental component in the design of new catalytic systems.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. nih.govrsc.org Carboxylic acids can function as Brønsted acid catalysts, activating substrates through protonation. Furthermore, they can engage in non-covalent interactions, such as hydrogen bonding, to direct stereoselective transformations. mdpi.com

The utility of chiral carboxylic acids as Brønsted acid catalysts has garnered significant attention. Their acidity is typically intermediate between weaker hydrogen bond donors (like thioureas) and stronger catalysts such as phosphoric acids, allowing them to activate a unique range of substrates. nih.gov In some systems, carboxylic acids can form heterodimeric assemblies with other catalysts, like chiral phosphoric acids. This association can enhance the acidity of the primary catalyst and increase the reactivity of the carboxylic acid itself, creating a more potent catalytic system for reactions such as enantioselective aziridine (B145994) openings. nih.gov Although this compound is an achiral molecule, its inherent acidity and potential for derivatization into chiral structures suggest it could serve as a scaffold or a catalyst in reactions sensitive to Brønsted acidity.

Metal-Catalyzed Transformations (e.g., C-H acyloxylation, Palladium catalysis)

The carboxylic acid moiety and the chlorinated aromatic ring make this compound a versatile participant in metal-catalyzed reactions, either as a substrate or as a ligand/additive that modulates catalytic activity.

C-H Acyloxylation: Transition metal-catalyzed C-H acyloxylation is a powerful method for forming C-O bonds by directly functionalizing a carbon-hydrogen bond with a carboxylate group. Cobalt-catalyzed systems, for example, have been developed for the acyloxylation of C-H bonds in aromatic amides using a variety of carboxylic acids as the acyl source. nih.gov This reaction demonstrates broad substrate scope and high functional group tolerance. nih.gov In such a transformation, this compound could potentially serve as the carboxylate donor, allowing for the direct installation of a 6-chloronaphthalene-1-carbonyloxy group onto a target molecule. Electrochemical methods have also been developed to enable enantioselective C-H acyloxylation with carboxylic acids, further expanding the utility of this transformation. researchgate.net

Palladium Catalysis: In palladium-catalyzed cross-coupling reactions, carboxylic acids and their corresponding carboxylates can play a crucial role. They can act as ligands that influence the efficiency and selectivity of the catalytic cycle. nih.gov For instance, the nature of carboxylate ligands or carboxylic acid additives can significantly affect the efficiency of Pd-catalyzed C-N bond formation. nih.gov Moreover, aromatic carboxylic acids can themselves be substrates in palladium-catalyzed reactions. A notable example is decarboxylative cyanation, where an aromatic carboxylic acid is converted into an aromatic nitrile, a valuable synthetic building block. nih.gov The chloro-substituent on this compound also provides a handle for other palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making the compound a bifunctional building block for the synthesis of complex molecular architectures.

Brønsted Acid Catalysis

As a carboxylic acid, this compound is inherently a Brønsted acid. This acidity allows it to catalyze a range of chemical transformations. Research has shown that strong Brønsted acids can effectively catalyze the chlorination of other aromatic carboxylic acids using thionyl chloride (SOCl₂), offering a cost-effective alternative to traditional methods. researchgate.netlookchem.com This process involves the activation of the chlorinating agent by the acid catalyst. lookchem.com

The catalytic activity of a carboxylic acid is related to its pKa. While not as strong as sulfonic or phosphoric acids, carboxylic acids are effective in reactions requiring moderate acidity. nih.gov The electron-withdrawing nature of the chloro substituent on the naphthalene ring of this compound would be expected to increase its acidity compared to unsubstituted naphthalene-1-carboxylic acid, potentially enhancing its catalytic efficacy in acid-catalyzed reactions.

Intermediacy in Materials Science Research (e.g., precursors for functional polymers, molecular electronics)

Functionalized naphthalene derivatives are important precursors in materials science due to the rigid, planar, and electronically active nature of the naphthalene core. This compound serves as a valuable intermediate for creating advanced materials for applications in molecular and organic electronics. jhuapl.edu

The field of organic electronics utilizes conductive organic polymers and small molecules for applications such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). wikipedia.org The performance of these devices is highly dependent on the molecular structure and morphology of the organic materials used. wikipedia.org For instance, chloronaphthalene has been used as a co-solvent in the fabrication of polymer solar cells, where it improves the donor-acceptor morphology, leading to higher hole mobilities and enhanced device efficiency. wikipedia.org

As a building block, this compound can be chemically modified to produce monomers for functional polymers. The carboxylic acid group can be converted into esters or amides to form polyester (B1180765) or polyamide chains, while the chloro-group can be substituted to introduce other functionalities or to serve as a polymerization site. Such polymers incorporating the naphthalene moiety are investigated for their thermal stability, mechanical properties, and electronic characteristics. In molecular electronics, which aims to use single molecules as electronic components, molecules are often functionalized with groups like carboxylic acids to form robust covalent bonds with electrode surfaces, enhancing device stability. pku.edu.cnresearchgate.net

Photophysical and Electrochemical Research Applications (e.g., fluorescent probes, redox properties)

The naphthalene scaffold is an excellent fluorophore, known for its high fluorescence quantum yield and photochemical stability. nih.gov This makes naphthalene derivatives, including this compound, attractive candidates for the development of fluorescent probes and for fundamental photophysical studies.

Fluorescent Probes: Naphthalene-based fluorescent probes are widely designed for the detection of various analytes, including metal ions and biologically relevant molecules. nih.govnih.govthno.org The general design involves functionalizing the naphthalene core with a receptor unit that selectively binds to the target analyte and a signaling unit that produces a change in fluorescence (e.g., quenching or enhancement). nih.govrsc.org The carboxylic acid group of this compound is a convenient anchor point for attaching such receptor units through standard amide or ester bond formation. The substitution pattern on the naphthalene ring, including the position of the chloro-group, can be used to tune the photophysical properties of the resulting probe, such as its excitation and emission wavelengths and quantum yield. thno.org

| Probe Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Key Finding |

|---|---|---|---|---|---|

| Naphthalene dialdehyde (B1249045) (NDA) derivative | Glutathione (GSH) | ~350 | ~450 | ~100 | Probe exhibits increased absorbance around 450 nm upon binding to GSH. thno.org |

| 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) | Glutathione (GSH) | - (TPM at 900 nm) | - | - | Capable of detecting GSH in live cells using two-photon microscopy (TPM). nih.gov |

| 6-(2-benzothiazolyl)-2-naphthalenol (BNO) derivative | Cysteine (Cys) | ~370 | ~510 | 140 | Turn-on fluorescent probe with a large Stokes shift and a low detection limit (0.18 µM) for Cys. rsc.org |

| Naphthalene anhydride (B1165640) Schiff base | Copper (Cu2+) | - | - | - | Fluorescence is quenched upon addition of Cu2+, with a detection limit of 1.8 µM. nih.gov |

Redox Properties: The electrochemical behavior of naphthalene derivatives is of significant interest for applications in electronics and sensing. The naphthalene ring system can undergo both oxidation and reduction. Studies on 1-chloronaphthalene (B1664548) have shown that it can be completely dechlorinated via electrochemical reduction, where the naphthalene radical anion acts as a mediator in an autocatalytic process. researchgate.net This suggests that this compound could also be susceptible to reductive dechlorination, a process relevant to environmental remediation and synthetic chemistry.

Furthermore, the oxidation potentials of naphthalene derivatives are sensitive to their substituents. Electrochemical studies of amino acids and peptides derivatized with naphthalene-2,3-dicarboxaldehyde revealed that minor variations in molecular structure could produce marked changes in oxidation potentials. nih.gov This sensitivity allows for the use of voltammetry to aid in the identification or selective detection of different molecules. nih.gov The redox properties of this compound, influenced by both the electron-withdrawing chloro and carboxyl groups, could therefore be exploited in the development of electrochemical sensors or as a redox-active component in materials science.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-chloronaphthalene-1-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation steps. A common approach includes the Friedel-Crafts acylation of naphthalene derivatives followed by chlorination at the 6-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. Purification is achieved via recrystallization or column chromatography, with solvent selection (e.g., DMF or toluene) critical for yield optimization . Characterization via NMR and FT-IR confirms the chloro and carboxylic acid functional groups.

Q. How can researchers verify the structural purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Complementary techniques include:

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography for unambiguous structural elucidation.

- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition byproducts. Consistency across multiple analytical methods reduces uncertainty in purity claims .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound is used as:

- A precursor in synthesizing polycyclic aromatic hydrocarbon (PAH) derivatives for material science studies.

- A ligand in coordination chemistry to study metal-organic frameworks (MOFs).

- A substrate in catalytic reactions (e.g., Suzuki-Miyaura coupling) to explore regioselectivity and reaction kinetics. Researchers should design control experiments to isolate its role in these applications .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying pH conditions?

- Methodological Answer :

Controlled pH titration : Use buffered solutions (pH 2–12) to monitor changes in solubility and protonation states via UV-Vis spectroscopy.

Kinetic studies : Track reaction rates with nucleophiles (e.g., hydroxide ions) under pseudo-first-order conditions.